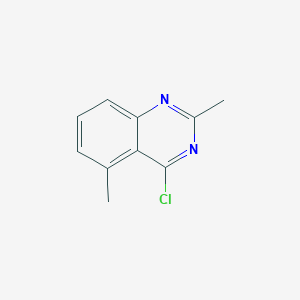

4-Chloro-2,5-dimethylquinazoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,5-dimethylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-4-3-5-8-9(6)10(11)13-7(2)12-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKQDRVHPQVDJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(N=C2Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602320 | |

| Record name | 4-Chloro-2,5-dimethylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147006-57-3 | |

| Record name | 4-Chloro-2,5-dimethylquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147006-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,5-dimethylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 2,5 Dimethylquinazoline and Analogues

Established Synthetic Pathways to the Quinazoline (B50416) Core

Historically, the synthesis of the quinazoline core has relied on several named reactions. The Niementowski quinazoline synthesis, for instance, involves the reaction of anthranilic acid with formamide (B127407) at elevated temperatures to produce 3,4-dihydro-4-oxaquinazoline. mdpi.com Another classic approach is the Grimmel, Guinther, and Morgan synthesis, where 2-acetamidobenzoic acid reacts with an amine in the presence of phosphorus trichloride. mdpi.com

Furthermore, quinazolin-4(3H)-ones can be synthesized from isatoic anhydride (B1165640) by reaction with an amine, followed by refluxing with ethyl orthoformate. mdpi.com A common route to 2-methyl-substituted quinazolin-4(3H)-ones involves the cyclization of anthranilic acid with acetic anhydride to form a benzoxazinone (B8607429) intermediate, which is then treated with an amine. tandfonline.com The synthesis of quinazoline-2,4(1H,3H)-dione is achieved by reacting anthranilic acid with potassium cyanate (B1221674) to form o-ureidobenzoic acid, which is then cyclized with acid or base. mdpi.com

A specific method for producing a chloro-substituted quinoline, a related heterocyclic structure, involves reacting 2,5-dimethylquinolin-4(1H)-one with phosphorus oxychloride. nih.govresearchgate.net Similarly, 4-chloro-6,7-dimethoxyquinazoline (B18312) can be synthesized by treating 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one with thionyl chloride and a catalytic amount of dimethylformamide. chemicalbook.com

Contemporary Advanced Strategies for Halogenated and Alkylated Quinazolines

Modern synthetic chemistry has introduced a variety of advanced strategies for preparing halogenated and alkylated quinazolines, with a focus on efficiency, selectivity, and sustainability. mdpi.com These methods often employ transition-metal catalysis, oxidative reactions, multicomponent reactions, and green chemistry principles.

Transition-Metal-Catalyzed Cyclization and Coupling Reactions

Transition-metal-catalyzed reactions have become indispensable for synthesizing quinazolines, offering novel and efficient pathways to complex molecules. frontiersin.orgmdpi.comresearchgate.netnih.gov Various transition metals, including palladium, copper, iron, manganese, and rhodium, have been successfully employed. mdpi.comresearchgate.net

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or alkyl groups onto the quinazoline scaffold. mdpi.com For instance, a three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids catalyzed by palladium affords diverse quinazoline derivatives. organic-chemistry.org Palladium catalysis is also crucial in the synthesis of polycyclic quinazolinones through intramolecular C-H amination. researchmap.jp

Copper-Catalyzed Reactions: Copper, being an abundant and less toxic metal, is a popular choice for quinazoline synthesis. frontiersin.org Copper catalysts are effective in Ullmann-type couplings and cascade reactions. For example, a copper(I)-catalyzed tandem reaction of (2-bromophenyl)methylamines and amides yields quinazoline derivatives. nih.gov Another method involves a copper-catalyzed cascade reaction for the synthesis of quinazolines from (2-bromophenyl)methylamines and amidine hydrochlorides using air as the oxidant. organic-chemistry.org

Iron-Catalyzed Reactions: Iron catalysts offer an economical and environmentally friendly option. An iron-catalyzed acceptorless dehydrogenative coupling of (2-aminophenyl)methanols with benzamides provides an atom-economical route to quinazolines. nih.govresearchgate.net

Manganese-Catalyzed Reactions: Manganese-catalyzed C-H activation has emerged as a powerful tool in organic synthesis. mdpi.com A manganese(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohols with primary amides is a notable example. mdpi.com

Rhodium- and Cobalt-Catalyzed Reactions: Rhodium and cobalt catalysts have also been utilized in C-H activation and annulation reactions to construct the quinazoline framework. organic-chemistry.org

A summary of various transition-metal-catalyzed reactions for quinazoline synthesis is presented in the interactive table below.

| Catalyst System | Reactants | Product | Key Features |

| FeCl₂·4H₂O/phenanthroline | (2-aminophenyl)methanols, benzamides | Quinazolines | Acceptorless dehydrogenative coupling, broad substrate scope. nih.gov |

| Cu(I)/K₂CO₃ | 2-bromophenyl methylamines, amides | Quinazolines | Ullmann-type coupling, air as oxidant. frontiersin.org |

| Mn(I)/NNN-tridentate ligand | 2-aminobenzyl alcohols, primary amides | Quinazolines | Acceptorless dehydrogenative coupling. nih.gov |

| Ni-catalyst/tetraaza macrocyclic ligand | 2-aminobenzylamine, benzyl (B1604629) alcohol | Quinazolines | Acceptorless dehydrogenative coupling. organic-chemistry.org |

| Ru₃(CO)₁₂/Xantphos | 2-aminobenzylamines, alcohols | 2-arylquinazolines | Dehydrogenative synthesis. organic-chemistry.org |

Oxidative Annulation and Condensation Approaches

Oxidative annulation provides a direct and atom-economical pathway to quinazolines. mdpi.com These methods often involve the in-situ generation of reactive intermediates that undergo cyclization.

A metal-free approach for the synthesis of 2-aminated quinazoline derivatives utilizes an oxidative annulation strategy under mild conditions. nih.govnih.gov Another efficient method involves the iodine/DMSO-promoted oxidative decarboxylation of α-amino acids followed by oxidative annulation with 2-aminobenzamides. thieme-connect.com Furthermore, a transition-metal-free aerobic oxidative cascade annulation of alcohols with o-aminoarylnitriles has been developed, using air as the oxidant and generating water as the only byproduct. nih.gov Visible light has also been employed to promote oxidative C(sp²)-C(sp³) bond formation in the synthesis of quinazolines from amidine derivatives. frontiersin.orgnih.gov

Multicomponent Reaction (MCR) Innovations

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.govresearchgate.net MCRs offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. frontiersin.org

Several MCR strategies have been developed for quinazoline synthesis. A four-component reaction of anilines, aromatic aldehydes, and ammonium (B1175870) iodide under metal-free conditions allows for the direct functionalization of the C-H bond ortho to the amino group in anilines. rsc.org Another example is the one-pot, three-component synthesis of quinazolinone derivatives from aromatic aldehydes, isatoic anhydride, and urea (B33335) using a solid acid catalyst. The Ugi four-component reaction (Ugi-4CR) has also been utilized in a two-step protocol to synthesize diverse polycyclic quinazolinones. nih.gov

The following table summarizes some innovative MCRs for quinazoline synthesis.

| Number of Components | Reactants | Catalyst/Conditions | Product |

| Four | Anilines, aromatic aldehydes, ammonium iodide | Metal-free | Substituted quinazolines rsc.org |

| Three | Aromatic aldehydes, isatoic anhydride, urea | Sulfonic acid functionalized mesoporous silica | Quinazolinone derivatives |

| Four (Ugi-4CR) | o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, ammonia | Palladium-catalyzed annulation | Polycyclic quinazolinones nih.gov |

| Three | 2-aminobenzophenone, benzaldehyde, ammonium acetate | Magnetic ionic liquid (bmim[FeCl₄]) | Quinazolines nih.gov |

Green Chemistry and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of quinazolines to minimize environmental impact. tandfonline.comdeepdyve.com This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. nih.gov

Deep eutectic solvents (DES), such as choline (B1196258) chloride:urea, have been employed as green reaction media for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.comresearchgate.net Microwave-assisted synthesis has also been explored to accelerate reactions and reduce energy consumption. tandfonline.comnih.gov

A notable green approach is the use of a magnetically recoverable palladium catalyst for the multicomponent synthesis of quinazolinones in an eco-friendly PEG/water solvent system. frontiersin.org This catalyst can be easily separated using an external magnet and reused multiple times, enhancing the sustainability of the process. frontiersin.org Metal-free synthetic methods, such as the salicylic (B10762653) acid-catalyzed oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen, also represent a significant advancement in green quinazoline synthesis. nih.gov

Regio- and Stereoselective Synthesis Considerations

The control of regioselectivity and stereoselectivity is crucial for synthesizing specific isomers of substituted quinazolines, which can have different biological activities.

Regioselective synthesis has been achieved in various ways. For instance, a metal-free method for the direct regioselective acylation of quinazolines at the 4-position has been developed. rsc.org The regioselective formation of the quinazoline moiety on the upper rim of calix rsc.orgarenes has been used to create inherently chiral systems. rsc.org In the synthesis of hexahydro-1,2,4-triazolo[4,3-a]quinazolin-9-ones, the reaction conditions can be tuned to favor the formation of the angular regioisomer, the structure of which was confirmed by X-ray crystallography. nih.gov Furthermore, the synthesis of 4-azido-2-sulfonylquinazolines allows for C2-selective modifications. beilstein-journals.org

Stereoselective synthesis is also a key consideration, particularly for creating chiral quinazoline derivatives. The dynamic NMR study of certain quinazoline derivatives has revealed the existence of different atropisomers in solution at lower temperatures, which could be resolved using a chiral HPLC column. rsc.org

Chemical Reactivity and Functionalization of 4 Chloro 2,5 Dimethylquinazoline

Nucleophilic Displacement Reactions at the C-4 Position

The most prominent feature of the reactivity of 4-Chloro-2,5-dimethylquinazoline is the facile nucleophilic displacement of the chlorine atom at the C-4 position. This reactivity is a hallmark of 4-chloroquinazolines in general and is attributed to the electron-withdrawing nature of the fused pyrimidine (B1678525) ring, which activates the C-4 position towards nucleophilic attack. This process, typically a nucleophilic aromatic substitution (SNAr), allows for the introduction of a wide array of functional groups.

The reaction with various amines is particularly well-documented, leading to the formation of 4-aminoquinazoline derivatives. nih.gov These reactions are often regioselective, with the nucleophile preferentially attacking the C-4 position over other potential sites on the quinazoline (B50416) core. The reaction conditions can be tailored based on the nucleophilicity of the amine. Electron-rich amines, such as primary aliphatic amines, tend to react readily under milder conditions, while less reactive, electron-poor amines may necessitate more forcing conditions or the use of a base. nih.gov

The general scheme for the amination of this compound is depicted below:

Scheme 1: General nucleophilic displacement of the C-4 chlorine with an amine.

A variety of amines can be employed in this transformation, leading to a diverse set of products. The choice of solvent can also influence the reaction, with polar solvents often being employed. Some examples of nucleophiles and typical reaction conditions are summarized in the following table.

| Nucleophile (R-NH₂) | Reaction Conditions | Product Type | Reference |

| Primary Aliphatic Amines | Mild conditions, polar solvent | 4-Alkylamino-2,5-dimethylquinazoline | nih.gov |

| Anilines | Base (e.g., NaOAc), solvent (e.g., THF/H₂O), often with heating or microwave irradiation | 4-Anilino-2,5-dimethylquinazoline | nih.gov |

| Secondary Amines | Polar solvent, may require heating | 4-Dialkylamino-2,5-dimethylquinazoline | nih.gov |

These nucleophilic substitution reactions are fundamental to the derivatization of the this compound scaffold.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is a more complex process due to the competing directing effects of the existing substituents. The outcome of such reactions is governed by the electronic properties of the methyl group at C-5, the fused pyrimidine ring, and the chloro group at C-4.

The methyl group at C-5 is an activating group and an ortho-, para-director. It donates electron density to the benzene ring through an inductive effect and hyperconjugation, thereby increasing its reactivity towards electrophiles and directing incoming electrophiles to the C-6 and C-8 positions.

The interplay of these directing effects determines the regioselectivity of the substitution. The activating effect of the C-5 methyl group will compete with the deactivating effects of the chloro group and the fused pyrimidine ring. The substitution is most likely to occur at the positions most activated by the methyl group and least deactivated by the other substituents. Therefore, electrophilic attack is predicted to be most favorable at the C-6 and C-8 positions.

Alkylation and Acylation Processes

Alkylation and acylation of this compound can occur at different positions depending on the reaction conditions and the nature of the reagent.

N-Alkylation/Acylation: Following a nucleophilic substitution at the C-4 position with an amine (as described in section 3.1), the resulting 4-amino-2,5-dimethylquinazoline derivative can undergo further N-alkylation or N-acylation at the newly introduced amino group. This provides a route to more complex derivatives with modified properties. For instance, alkylation of a 4-anilino-2,5-dimethylquinazoline at the aniline (B41778) nitrogen would yield a tertiary amine.

C-Alkylation/Acylation: Direct C-alkylation or C-acylation of the benzene ring falls under the category of Friedel-Crafts reactions, a type of electrophilic aromatic substitution (as discussed in section 3.2). These reactions would require a Lewis acid catalyst and are subject to the directing effects of the existing substituents. The success of such reactions would depend on overcoming the deactivating influence of the quinazoline ring and the chloro group.

While direct alkylation of the quinazoline nitrogen atoms is less common, related heterocyclic systems like quinazoline-2,4-diones can be alkylated at the nitrogen positions using reagents such as dialkyl carbonates under microwave irradiation. mdpi.com This suggests that under specific conditions, N-alkylation of the quinazoline ring of this compound might be achievable, potentially after conversion to a more reactive intermediate.

Derivatization for Library Synthesis and Structure-Activity Relationship Studies

The amenability of the C-4 chloro group to nucleophilic displacement makes this compound an excellent starting material for the synthesis of chemical libraries for structure-activity relationship (SAR) studies. nih.gov In medicinal chemistry, the quinazoline scaffold is recognized as a "privileged structure" due to its ability to bind to a variety of biological targets.

By reacting this compound with a diverse set of nucleophiles, particularly amines, a large number of analogues can be rapidly synthesized. This parallel synthesis approach is highly valuable in the early stages of drug discovery for identifying lead compounds and for optimizing their biological activity. For example, the synthesis of a library of 4-anilinoquinazoline (B1210976) derivatives allows for the systematic exploration of the effect of different substituents on the aniline ring on the compound's potency and selectivity against a particular biological target, such as a protein kinase. nih.gov

The general workflow for such a library synthesis is outlined below:

| Step | Description |

| 1. Scaffolding | This compound serves as the core scaffold. |

| 2. Diversification | Reaction with a library of diverse building blocks (e.g., various anilines, aliphatic amines). |

| 3. Purification | Purification of the individual library members. |

| 4. Screening | Biological evaluation of the library against the target of interest. |

| 5. SAR Analysis | Analysis of the screening data to establish structure-activity relationships. |

This strategy has been successfully employed in the development of various therapeutic agents, including anticancer drugs. nih.gov

Pathways to Fused Polycyclic Systems

This compound can serve as a precursor for the synthesis of more complex, fused polycyclic systems. This is typically achieved by introducing a second functional group onto the quinazoline scaffold, which can then participate in an intramolecular cyclization reaction.

One common strategy involves the initial nucleophilic substitution of the C-4 chloro group with a nucleophile that contains an additional reactive site. For example, reaction with an amino alcohol could introduce a hydroxyl group that could subsequently be cyclized onto the quinazoline ring or an adjacent substituent.

Another approach involves functionalizing the benzene ring, for instance, through an electrophilic substitution reaction or a metal-catalyzed cross-coupling reaction, to introduce a group capable of undergoing cyclization. For example, if a suitable ortho-substituent is present on an aniline used in a C-4 amination reaction, subsequent intramolecular cyclization could lead to a tetracyclic system.

While specific examples starting from this compound are not extensively documented in the provided search results, the general principles of constructing fused heterocyclic systems from functionalized quinazolines are well-established. For instance, palladium-catalyzed cascade cyclization reactions of appropriately substituted quinazolines with isocyanides have been used to synthesize fused quinazolines. The reactivity of the C-4 chloro group makes this compound a promising candidate for such synthetic strategies.

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 4-Chloro-2,5-dimethylquinazoline, a combination of 1D and 2D NMR techniques would be employed to unambiguously assign all proton and carbon signals.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and methyl protons. The quinazoline (B50416) ring system contains three aromatic protons (H-6, H-7, H-8), while two methyl groups are located at positions C-2 and C-5. The electron-withdrawing chloro group at C-4 and the electron-donating methyl groups influence the chemical shifts of the nearby protons.

Table 4.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data are predicted based on known substituent effects on the quinazoline scaffold and analysis of similar compounds. nih.govrsc.orgtsijournals.com Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| 2-CH₃ | ~2.6 - 2.8 | ~20 - 25 | s (singlet) |

| 4 | - | ~155 - 160 | - |

| 4a | - | ~122 - 126 | - |

| 5-CH₃ | ~2.4 - 2.6 | ~18 - 22 | s (singlet) |

| 5 | - | ~130 - 135 | - |

| 6 | ~7.6 - 7.8 | ~125 - 128 | d (doublet) |

| 7 | ~7.3 - 7.5 | ~126 - 129 | t (triplet) |

| 8 | ~7.8 - 8.0 | ~128 - 132 | d (doublet) |

| 8a | - | ~150 - 154 | - |

| 2 | - | ~160 - 165 | - |

To confirm the assignments made in 1D NMR, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent aromatic protons: H-6 with H-7, and H-7 with H-8. The methyl protons would show no correlations, confirming they are singlets.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It would definitively link the signals of H-6, H-7, and H-8 to their respective carbon atoms (C-6, C-7, and C-8) and the methyl proton signals to their corresponding methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows longer-range correlations (typically 2-3 bonds) between protons and carbons. It is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. For instance, the protons of the 2-CH₃ group would show a correlation to C-2. The H-6 proton would show correlations to C-5, C-7, and C-4a, while the H-8 proton would correlate to C-7 and C-4a. These correlations would be vital in confirming the substitution pattern on the benzene (B151609) portion of the quinazoline ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Pathways

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a compound's molecular weight, allowing for the determination of its elemental formula. For this compound (C₁₀H₉ClN₂), HRMS would confirm the exact mass.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺• due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two peaks for the molecular ion, [M]⁺• and [M+2]⁺•, with a corresponding ~3:1 intensity ratio, which is a definitive indicator of a monochlorinated compound.

Under electron ionization (EI), the molecular ion would undergo fragmentation, providing further structural clues. libretexts.orglibretexts.org Predicted fragmentation pathways include the loss of a chlorine radical (•Cl) to give a fragment at [M-35]⁺, or the loss of a methyl radical (•CH₃) to yield an [M-15]⁺ ion. nih.govnih.gov Subsequent fragmentation could involve the loss of HCN or N₂, which is characteristic of nitrogen-containing heterocyclic compounds.

Table 4.2.1: Predicted HRMS Data for this compound

| Ion/Fragment Formula | Calculated Exact Mass (m/z) | Description |

| [C₁₀H₉³⁵ClN₂]⁺• | 192.0454 | Molecular Ion Peak (M)⁺• |

| [C₁₀H₉³⁷ClN₂]⁺• | 194.0425 | Isotopic Molecular Ion Peak (M+2)⁺• |

| [C₁₀H₉N₂]⁺ | 157.0766 | Fragment from loss of •Cl |

| [C₉H₆ClN₂]⁺ | 177.0219 | Fragment from loss of •CH₃ |

Vibrational Spectroscopy (FTIR, Raman) for Characteristic Functional Groups and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, identifies the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the spectra would be dominated by vibrations from the aromatic quinazoline core. Key expected absorption bands include:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the two methyl groups, appearing just below 3000 cm⁻¹.

C=N and C=C stretching: These vibrations from the fused pyrimidine (B1678525) and benzene rings produce a series of strong, sharp bands in the 1620-1450 cm⁻¹ region. These are highly characteristic of the quinazoline skeleton. researchgate.netnih.gov

C-Cl stretching: A strong absorption corresponding to the carbon-chlorine bond is expected in the 800-600 cm⁻¹ region.

Table 4.3.1: Predicted Characteristic Vibrational Frequencies (Note: Based on typical frequencies for substituted quinazolines and aromatic halides. nih.govnih.gov)

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Spectroscopy Method |

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |

| Aliphatic C-H Stretch (CH₃) | 2980 - 2850 | FTIR, Raman |

| C=N/C=C Ring Stretching | 1620 - 1450 | FTIR, Raman |

| CH₃ Bending | 1460 - 1370 | FTIR |

| C-Cl Stretch | 800 - 600 | FTIR, Raman |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Properties

UV-visible spectroscopy measures the electronic transitions within a molecule, typically π→π* and n→π* transitions in aromatic systems. The quinazoline ring is a π-deficient system responsible for intramolecular charge transfer (ICT) properties, which are fundamental to its luminescence characteristics. researchgate.net Substituted quinazolines typically exhibit strong absorption bands in the UV region. nih.gov For this compound, multiple absorption maxima are expected, arising from the π→π* transitions of the fused aromatic system. These bands are generally observed between 220-350 nm. nih.govrsc.orgacs.org

Many quinazoline derivatives are known to be fluorescent, with emission properties that can be tuned by the substituents. rsc.orgrsc.org While the specific emission spectrum and quantum yield for this compound are not documented, it is plausible that the molecule would exhibit fluorescence upon excitation at its absorption maxima. The photophysical properties, such as the Stokes shift (the difference between the absorption and emission maxima), would depend on the nature of the excited state and its interaction with the solvent environment.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular packing interactions. Although a crystal structure for this compound has not been reported, analysis of related quinazoline structures allows for a reliable prediction of its key features. nih.govrsc.orgmdpi.com

The fused quinazoline ring system is expected to be essentially planar. In the solid state, these planar molecules would likely arrange themselves through intermolecular forces such as π–π stacking interactions between the aromatic rings of adjacent molecules. mdpi.com The chlorine and methyl substituents would influence the specific packing arrangement, potentially leading to herringbone or slipped-stack motifs to optimize van der Waals interactions and minimize steric hindrance. The determination of its crystal structure would provide invaluable information on its three-dimensional conformation and supramolecular assembly.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, such as atoms and molecules. It is widely used to predict molecular geometries, vibrational frequencies, and electronic properties.

For 4-chloro-2,5-dimethylquinazoline, DFT calculations would typically begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of information can be derived. Key properties include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

In studies of other substituted quinazolines, DFT has been employed to create molecular electrostatic potential (MESP) maps, which visualize the charge distribution across the molecule and highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). frontiersin.org This information is critical for predicting how the molecule might interact with other reagents or a biological receptor.

Table 1: Illustrative Electronic Properties from DFT Calculations for a Quinazoline (B50416) Derivative (Note: This data is representative of typical DFT outputs for related molecules and not specific to this compound)

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. An MD simulation provides detailed information on the conformational flexibility of a molecule and how it behaves in a particular environment, such as in a solvent or bound to a protein.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds against a known biological target.

The quinazoline scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in molecules that inhibit protein kinases like EGFR. nih.govnih.gov If this compound were to be investigated as a potential kinase inhibitor, it would be docked into the ATP-binding site of the target kinase. The docking algorithm would sample numerous possible conformations and orientations, scoring them based on binding affinity.

Table 2: Typical Interactions for Quinazoline Derivatives in the EGFR Kinase Domain (Note: This table is based on published data for other quinazoline inhibitors and serves as an illustrative example.) nih.gov

| Interaction Type | Potential Interacting Residue | Moiety of Ligand Involved |

|---|---|---|

| Hydrogen Bond | Thr766 | Carbonyl group on quinazolinone core |

| Pi-Sigma Interaction | Leu820 | Quinazolinone ring |

| Pi-Sigma Interaction | Val702 | Substituted phenyl ring |

| Halogen Bond | Backbone atoms | Chloro-substituent |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link the chemical structure of a series of compounds to their biological activity. By analyzing a set of molecules with known activities, a QSAR model can predict the activity of new, untested compounds.

To build a QSAR model for a series of analogs of this compound, one would first calculate a variety of molecular descriptors for each compound (e.g., electronic, steric, and hydrophobic properties). Statistical methods are then used to create an equation that correlates these descriptors with measured biological activity (like IC₅₀ values). In advanced 3D-QSAR methods like CoMFA and CoMSIA, contour maps are generated to show where bulky groups, positive charges, or hydrogen bond donors/acceptors would increase or decrease activity, guiding further drug design. frontiersin.org

A pharmacophore model is a representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect. It can be generated from the structures of several active molecules or from the ligand-binding site of a protein. For quinazoline-based inhibitors, a typical pharmacophore might include a hydrogen bond acceptor, a hydrogen bond donor, and one or more hydrophobic/aromatic regions, all arranged in a specific 3D geometry.

Table 3: Illustrative Statistical Parameters for a 3D-QSAR (CoMFA) Model (Note: This data is representative of models built for other quinazoline series.) frontiersin.org

| Parameter | Illustrative Value | Description |

|---|---|---|

| q² | 0.608 | Cross-validated correlation coefficient; a measure of predictive ability. |

| r² | 0.979 | Non-cross-validated correlation coefficient; a measure of model fit. |

| F-statistic | 257.4 | A measure of the statistical significance of the model. |

| SEE | 0.1126 | Standard Error of the Estimate; a measure of the model's accuracy. |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, providing a step-by-step understanding of how reactants are converted into products. By calculating the structures and energies of reactants, transition states, intermediates, and products, a complete reaction pathway can be proposed.

For this compound, this could involve studying its synthesis. For example, the final chlorination step to convert a precursor like 2,5-dimethylquinazolin-4-one to the final product using a chlorinating agent (e.g., phosphorus oxychloride) could be modeled. DFT calculations can determine the activation energies for each step of the proposed mechanism, helping to identify the rate-determining step and predict how changes in reactants or conditions might affect the reaction outcome. While specific studies on this compound are lacking, computational investigations of other complex organic reactions, such as the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), demonstrate the power of this approach in determining reaction energetics and favouring one pathway over another. rsc.org

Mechanistic Biological Investigations of 4 Chloro 2,5 Dimethylquinazoline Derivatives

In Vitro Cellular Target Identification and Pathway Modulation

In vitro studies are fundamental to characterizing the biological effects of novel chemical compounds. For derivatives of 4-chloro-2,5-dimethylquinazoline, these investigations have provided crucial insights into their cellular targets and how they modulate key biological pathways.

Enzyme Inhibition Studies and Kinetic Analysis

A significant focus of research into this compound derivatives has been their ability to inhibit enzymes, particularly those involved in cell signaling pathways critical for cell growth and survival. Notably, certain derivatives have been identified as inhibitors of phosphoinositide 3-kinases (PI3Ks), a family of lipid kinases that play a central role in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

Kinetic analysis is employed to understand the nature of this inhibition. While specific kinetic data for a broad range of this compound derivatives are not extensively detailed in the public domain, studies on the broader class of quinazoline-based kinase inhibitors often reveal an ATP-competitive mechanism of action. This means the compound competes with adenosine (B11128) triphosphate (ATP), the natural substrate of kinases, for binding to the enzyme's active site.

A series of 2,5-disubstituted-4,6-dihalo-quinazolines were synthesized and evaluated, with some demonstrating potent cytotoxic effects against various cancer cell lines.

| Compound Class | Target Enzyme Family | Observed Effect |

| 2,5-disubstituted-4,6-dihalo-quinazolines | Phosphoinositide 3-kinases (PI3Ks) | Cytotoxicity in cancer cell lines |

Receptor Binding Profiling and Selectivity

The selectivity of a compound for its intended molecular target over other proteins in the cell is a critical determinant of its potential utility and safety. Receptor binding profiling assays are used to assess this selectivity. For this compound derivatives, research aims to optimize their structure to achieve high affinity and selectivity for the target enzyme, such as a specific PI3K isoform, while minimizing interactions with other kinases and cellular proteins to reduce potential off-target effects. The substitution pattern on the quinazoline (B50416) core is a key factor in determining this selectivity profile.

Effects on Cellular Processes (e.g., cell cycle progression, apoptosis induction, microtubule dynamics)

The inhibition of key signaling enzymes by this compound derivatives leads to significant downstream effects on fundamental cellular processes.

One of the most prominent effects observed is the induction of apoptosis, or programmed cell death. By inhibiting pro-survival signaling pathways like the PI3K/Akt pathway, these compounds can trigger the cell's intrinsic apoptotic machinery, leading to the elimination of cancer cells. Studies have demonstrated that treatment with potent derivatives leads to a dose-dependent increase in markers of apoptosis.

Furthermore, these compounds can interfere with the normal progression of the cell cycle. The PI3K pathway is crucial for regulating cell cycle transitions, and its inhibition can cause cells to arrest at specific checkpoints, such as G1/S or G2/M, thereby preventing their proliferation.

While the direct impact on microtubule dynamics is a known mechanism for some anticancer agents, the primary focus for the studied this compound derivatives has been on their kinase inhibitory activity.

Structure-Activity Relationship (SAR) Analysis for Mechanistic Understanding

Structure-activity relationship (SAR) analysis is a cornerstone of medicinal chemistry that systematically investigates how modifications to a compound's chemical structure affect its biological activity. For this compound derivatives, SAR studies have been instrumental in identifying the key structural features required for their biological effects and in guiding the design of more potent and selective analogs.

Research has shown that the substituents at various positions of the quinazoline ring play a critical role in determining the compound's potency. For instance, in the series of 2,5-disubstituted-4,6-dihalo-quinazolines, the nature of the groups at the 2- and 5-positions was found to be a significant determinant of their cytotoxic activity. The presence of methyl groups at both the 2- and 5-positions, in conjunction with a chlorine atom at the 4-position, was identified as a favorable combination for potent biological activity.

| Position on Quinazoline Ring | Substituent | Impact on Biological Activity |

| 2 | Methyl | Contributes to potent cytotoxic effects |

| 4 | Chloro | Identified as a key feature for activity |

| 5 | Methyl | Contributes to potent cytotoxic effects |

These SAR insights are crucial for the rational design of new derivatives with improved pharmacological profiles.

Mechanistic Insights from Biochemical Assays

To complement cell-based studies, biochemical assays are employed to provide direct evidence of a compound's interaction with its molecular target in a controlled, cell-free environment. These assays are essential for confirming direct enzyme inhibition and for quantifying the potency of this inhibition, typically expressed as an IC50 value (the half-maximal inhibitory concentration).

For this compound derivatives identified as kinase inhibitors, biochemical assays have been used to confirm their direct inhibitory effect on the purified target enzyme. These assays help to definitively establish that the observed cellular effects are a direct consequence of the inhibition of the intended target and not due to other, non-specific mechanisms. The quantitative data obtained from these assays are vital for comparing the potency of different derivatives and for establishing a clear correlation between the biochemical inhibition and the cellular outcomes, thus providing a comprehensive mechanistic understanding of the compound's action.

Applications of 4 Chloro 2,5 Dimethylquinazoline As a Synthetic Intermediate and Material Precursor

Role in the Synthesis of Complex Heterocyclic Scaffolds

The primary role of 4-chloroquinazolines in synthetic chemistry is as a versatile intermediate for the construction of diverse heterocyclic systems. The electron-deficient nature of the C4 carbon atom facilitates nucleophilic aromatic substitution (SNAr), allowing the chlorine atom to be readily displaced by a wide range of nucleophiles. mdpi.com

This reactivity is fundamental to creating libraries of substituted quinazolines. For instance, the reaction of 4-chloroquinazolines with primary or secondary amines is a widely used method to synthesize 4-aminoquinazoline derivatives. mdpi.comnih.gov This class of compounds is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive molecules, including potential anticancer agents. mdpi.comnih.gov The reaction conditions can be tailored, but they consistently show a high degree of regioselectivity for substitution at the 4-position. mdpi.com

Beyond simple amination, other nitrogen, sulfur, and oxygen nucleophiles can be employed to build more elaborate scaffolds. The reaction of 2-ethoxy-4-chloroquinazoline with nucleophiles like thiosemicarbazide (B42300) and sodium azide (B81097) demonstrates the versatility of the 4-chloro position in forming new carbon-heteroatom bonds, leading to various fused and substituted heterocyclic systems. researchgate.net Furthermore, metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes, provide a pathway to form new carbon-carbon bonds at this position, significantly expanding the structural diversity achievable from this intermediate. mdpi.com

Given this established reactivity, 4-Chloro-2,5-dimethylquinazoline is an ideal precursor for generating novel, complex heterocyclic molecules. The methyl groups at the C2 and C5 positions would influence the steric and electronic properties of the resulting derivatives, offering a means to fine-tune the biological activity or material properties of the target compounds.

Table 1: Examples of Nucleophilic Substitution on the 4-Chloroquinazoline Core

| Nucleophile | Reagent Type | Resulting Scaffold | Reference |

| Primary/Secondary Amines | Nitrogen Nucleophile | 4-Aminoquinazolines | mdpi.comnih.gov |

| Hydrazine Hydrate | Nitrogen Nucleophile | 4-Hydrazinoquinazolines | researchgate.net |

| Sodium Azide | Nitrogen Nucleophile | Tetrazolo[1,5-c]quinazolines | researchgate.net |

| Thiosemicarbazide | Nitrogen/Sulfur Nucleophile | 4-(Quinazolin-4-yl)thiosemicarbazides | researchgate.net |

| Terminal Alkynes | Carbon Nucleophile (via coupling) | 4-Alkynylquinazolines | mdpi.com |

Potential as a Building Block in Agrochemical Development

The quinazoline (B50416) scaffold is a cornerstone in the development of various biologically active agents, including those with applications in agriculture. mdpi.comnih.gov Many derivatives have been investigated for a range of bioactivities, including as acaricides (killing ticks and mites) and weedicides (herbicides). nih.gov The structural versatility of the quinazoline ring system allows for the creation of compounds that can interact with a wide array of biological targets in pests and weeds.

Recent research has focused on designing novel quinazolinone derivatives with potent insecticidal properties. acs.org For example, new compounds targeting aphids have been synthesized that show superior activity compared to some commercial insecticides, highlighting the ongoing potential of this scaffold in developing next-generation agrochemicals to combat pest resistance. acs.org In addition to insecticides, certain quinazoline derivatives incorporating a 1,2,4-triazole (B32235) thioether moiety have demonstrated significant inhibitory activity against phytopathogenic bacteria, which are responsible for many plant diseases. mdpi.com

As a reactive intermediate, this compound serves as a strategic starting point for the synthesis of new agrochemical candidates. Through substitution of the 4-chloro group, a multitude of functional groups and scaffolds can be introduced. This allows for the rapid generation of a library of novel compounds based on the 2,5-dimethylquinazoline core. These compounds can then be screened for various agrochemical activities, including insecticidal, fungicidal, herbicidal, and bactericidal properties. The specific substitution pattern of this compound provides a unique molecular framework that could lead to compounds with novel modes of action or improved efficacy.

Table 2: Documented and Potential Applications of Quinazoline Scaffolds

| Application Area | Specific Activity | Scaffold Type | Reference |

| Agrochemical | Insecticidal (e.g., against Aphis fabae) | Quinazolinone Derivatives | acs.org |

| Agrochemical | Antibacterial (against phytopathogenic bacteria) | Quinazoline-triazole hybrids | mdpi.com |

| Agrochemical | Acaricidal / Weedicide | General Quinazoline Derivatives | nih.gov |

| Medicinal Chemistry | Anticancer (EGFR inhibitors) | 4-Anilinoquinazolines | nih.gov |

| Materials Science | Functional Materials | General Quinazoline Compounds | nih.gov |

| Materials Science | Nanotechnology (e.g., nano-medicines) | Quinazoline Derivatives | bohrium.com |

Exploration in Materials Science and Functional Molecule Design

The application of quinazoline-based compounds extends beyond biology into the realm of materials science and nanotechnology. nih.govbohrium.com The core quinazoline structure is a planar, aromatic heterocyclic system, which is a common feature in molecules designed for electronic and photophysical applications. wikipedia.org Such planar structures can facilitate π-π stacking interactions, which are crucial for charge transport in organic semiconductor materials.

Quinazoline derivatives are noted for their use in the preparation of functional materials. nih.gov While specific examples are still emerging, the ability to modify the quinazoline scaffold at various positions allows for the tuning of its electronic properties, solubility, and solid-state organization. By attaching different functional groups—such as chromophores, polymers, or liquid crystalline units—via the reactive 4-chloro position, this compound can act as a precursor to a wide range of advanced materials.

The intersection of quinazolines with nanotechnology is also an area of active interest. bohrium.com For instance, quinazoline derivatives have been considered for use in nano-engineered medicines and as components in DNA nanotechnology. bohrium.com The synthesis of quinazolines using nanocatalysts further links this chemical scaffold to materials science. bohrium.com

Therefore, this compound represents a potential building block for designing new functional molecules. The introduction of methyl groups at the C2 and C5 positions alters the electronic landscape and steric profile of the molecule compared to the unsubstituted parent, which could be leveraged to fine-tune the properties of resulting materials. These materials could be explored for applications as organic dyes, fluorescent probes, or components in organic electronic devices.

Future Prospects and Emerging Research Frontiers

Development of Novel and Efficient Synthetic Methodologies

The traditional synthesis of 4-chloroquinazolines involves the chlorination of the corresponding quinazolin-4(3H)-one precursor using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux conditions. researchgate.net For 4-Chloro-2,5-dimethylquinazoline, the precursor would be 2,5-dimethylquinazolin-4(3H)-one.

However, future research is shifting towards more efficient, rapid, and environmentally benign synthetic strategies. A significant emerging frontier is the use of microwave-assisted synthesis . For analogous 4-chloroquinazolines, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while maintaining high yields. nih.gov This methodology, particularly when applied to the key substitution reactions of the chloro group, allows for the rapid generation of compound libraries.

| Method | Reagents/Conditions | Advantages | Disadvantages | Related Compound Example | Citation |

| Conventional | Quinazolinone, SOCl₂, Reflux (4h) | Well-established, reliable | Long reaction times, harsh reagents | Various substituted 4-chloroquinazolines | researchgate.net |

| Microwave-Assisted | Quinazolinone, Nucleophile, THF/H₂O, Microwave (10-20 min) | Extremely fast, high efficiency, cleaner reactions | Requires specialized equipment | 4-Anilinoquinazolines from 4-chloro precursors | nih.gov |

Unveiling New Reactivity Patterns and Chemical Transformations

The chemical reactivity of this compound is dominated by the electrophilic nature of the C4 position, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions . This reactivity is the cornerstone for creating diverse derivatives.

The most prominent and valuable transformation is N-arylation or amination , where the chloro group is displaced by primary or secondary amines. nih.gov This reaction is fundamental to the synthesis of 4-anilinoquinazolines, a class of compounds renowned for their potent anticancer activity. nih.gov Research on the closely related 4-chloro-2-methylquinazoline (B1587004) has demonstrated that it readily undergoes microwave-mediated N-arylation with various anilines to produce the desired products in good yields. nih.gov

Future research should systematically explore the reactivity of this compound with a wide array of nucleophiles, including:

O-nucleophiles (phenols, alcohols) to yield 4-aryloxy/alkoxy derivatives.

S-nucleophiles (thiols) to produce 4-thioether derivatives.

C-nucleophiles in modern cross-coupling reactions (e.g., Suzuki, Sonogashira) to form C-C bonds, significantly expanding the structural diversity.

Investigating how the C5-methyl group electronically and sterically influences these transformations compared to other substitution patterns will be a key area of inquiry.

| Reaction Type | Nucleophile | Product Class | Significance | Related Compound Example | Citation |

| N-Arylation | N-methylanilines | 4-Anilinoquinazolines | Access to potent kinase inhibitors, anticancer agents | 4-chloro-2-methylquinazoline | nih.gov |

| Hydrazination | Hydrazine | 4-Hydrazinoquinolines | Synthetic intermediate for heterocyclic rings | 4-Chloro-8-methylquinolin-2(1H)-one | mdpi.com |

| Amination | Various amines | 4-Aminoquinazolines | Precursors for anti-inflammatory agents | General 4-chloroquinazolines | nih.gov |

Elucidation of Broader Mechanistic Biological Activities

While the biological profile of this compound is currently uncharacterized, its structure strongly suggests potential as a scaffold for developing biologically active agents. The quinazoline (B50416) framework is a well-known pharmacophore that interacts with numerous biological targets. nih.govnih.gov

The primary research frontier for this compound and its derivatives is in the field of oncology , specifically as inhibitors of protein kinases . Many successful anticancer drugs, such as Gefitinib and Erlotinib, are 4-anilinoquinazoline (B1210976) derivatives that target the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov The title compound is an ideal precursor for creating analogs designed to inhibit EGFR and other clinically relevant kinases. Studies on similar 6-bromo- or 3-phenyl-substituted quinazolinones have shown potent cytotoxic activities against various cancer cell lines. nih.govnih.gov

Beyond cancer, the quinazoline scaffold has been implicated in a range of other biological activities. Future screening of derivatives of this compound could unveil novel activities, including:

Anti-inflammatory effects through the inhibition of targets like cyclooxygenase (COX) enzymes. nih.govnih.gov

Antimicrobial and antifungal properties . nih.gov

Anticonvulsant and antihypertensive activities . nih.gov

Advanced Computational Design and Prediction

Computational chemistry offers powerful tools to accelerate the drug discovery process, and this represents a major frontier for this compound. Instead of relying on traditional trial-and-error synthesis, computational methods can predict the properties and activities of virtual derivatives, allowing researchers to prioritize the most promising candidates.

Emerging research in this area focuses on several key techniques:

Molecular Docking: This method predicts how a molecule fits into the binding site of a biological target. Derivatives of this compound can be virtually docked into the active site of kinases like EGFR to estimate their binding affinity and identify key interactions, guiding the design of more potent inhibitors. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the structural features of a series of compounds and their biological activity. nih.gov A QSAR model for 2,5-dimethylquinazoline derivatives could predict the anticancer activity of novel, unsynthesized analogs. nih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. nih.gov This helps to filter out molecules with poor drug-like properties early on, saving time and resources.

| Computational Method | Purpose | Application to Quinazolines | Citation |

| Molecular Docking | Predict binding mode and affinity to a biological target. | Assess interaction with the EGFR active site to guide inhibitor design. | nih.govnih.gov |

| QSAR | Correlate chemical structure with biological activity. | Predict cytotoxic activity of new derivatives against cancer cell lines. | nih.govnih.gov |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic movement and stability of the ligand-protein complex. | Confirm the stability of the binding pose of a quinazoline inhibitor in the target's active site. | nih.gov |

| In Silico ADMET | Predict drug-like properties (absorption, metabolism, toxicity). | Prioritize synthesized compounds with favorable pharmacokinetic profiles. | nih.govresearchgate.net |

Integration with Chemoinformatics and High-Throughput Screening

The true potential of this compound can be realized by integrating its chemistry with modern drug discovery platforms. Its reactive chloro group makes it an ideal building block for combinatorial chemistry and the creation of large, diverse libraries of related compounds.

Chemoinformatics provides the tools to manage, analyze, and mine these large chemical datasets. nih.gov By combining library synthesis with High-Throughput Screening (HTS) , thousands of derivatives can be rapidly tested against a panel of biological targets to identify "hits."

A particularly promising frontier is virtual screening . nih.gov In this approach, computational tools are used to screen massive digital libraries, such as ZINC15, which contain millions of purchasable or synthesizable compounds. youtube.com A virtual library based on the this compound scaffold could be screened against various protein structures to identify derivatives with a high probability of being active. These prioritized virtual hits can then be synthesized and subjected to biological testing, creating a highly efficient discovery pipeline. This integration of synthetic chemistry, computational modeling, and large-scale screening represents the ultimate frontier for unlocking the therapeutic potential of this versatile chemical scaffold.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-Chloro-2,5-dimethylquinazoline and its derivatives?

A reflux-based approach using substituted aldehydes or acid-catalyzed condensation is a standard method. For example, derivatives of chlorinated quinazolines can be synthesized by reacting precursors like 4-amino-triazoles with substituted benzaldehydes under reflux in ethanol with glacial acetic acid as a catalyst . Crystallographic characterization (e.g., monoclinic P21/c symmetry, unit cell parameters a = 6.9534 Å, b = 13.0762 Å) is critical for confirming structural integrity post-synthesis .

Q. How can researchers validate the purity and structural identity of this compound?

High-performance liquid chromatography with UV detection (HPLC-UV) is widely used, particularly for resolving trace impurities or byproducts. Ascorbic acid is recommended as a quenching agent to stabilize reactive intermediates during analysis . X-ray crystallography provides definitive structural confirmation, as demonstrated for related chloroquinoline derivatives .

Q. What are the primary biological targets or activities associated with this compound?

Quinazoline derivatives are studied for antimicrobial and anticancer properties. For instance, 2-(chloromethyl)quinazoline analogs have shown activity against Gram-positive and Gram-negative bacteria . Computational docking studies (e.g., using quantum chemical characterization) can predict binding affinities to enzymes like phosphodiesterases or kinases .

Advanced Research Questions

Q. How can researchers address contradictory data in reaction yields during the synthesis of this compound derivatives?

Systematic optimization of reaction parameters (e.g., molar ratios, solvent polarity, and temperature) is essential. For example, highlights reflux duration (4 hours) and acetic acid catalysis as critical variables. Kinetic studies of analogous reactions (e.g., hypochlorite with 2,6-DMP) suggest that side reactions with residual oxidants may necessitate quenching agents like ascorbic acid to stabilize products .

Q. What advanced analytical techniques are suitable for studying the electronic properties of this compound?

Q. How does steric hindrance from the 2,5-dimethyl groups influence the reactivity of this compound in cross-coupling reactions?

Steric effects can limit accessibility to the C4-chloro site for nucleophilic substitution or palladium-catalyzed couplings. describes C4-arylation of a chlorodimethylphenyl indole derivative, requiring tailored ligands (e.g., bulky phosphines) to mitigate steric clashes. Kinetic studies comparing dimethyl vs. non-methylated analogs would clarify steric contributions .

Q. What strategies mitigate degradation of this compound under photocatalytic conditions?

Advanced oxidation processes (AOPs) such as UV/H₂O₂ or TiO₂ photocatalysis can degrade chlorinated aromatics. notes that hydroxyl radical scavengers (e.g., tert-butanol) reduce degradation rates. Stability studies under varied pH and light intensities are recommended to identify degradation pathways .

Methodological Considerations

Q. How should researchers design experiments to probe structure-activity relationships (SAR) in this compound analogs?

- Step 1: Synthesize a library of derivatives with systematic substitutions (e.g., halogens, methoxy groups) at the 2,5-dimethyl or 4-chloro positions .

- Step 2: Screen for biological activity (e.g., antimicrobial assays) and correlate with computational parameters (logP, polar surface area) .

- Step 3: Use X-ray crystallography or NMR to resolve conformational changes impacting activity .

Q. What computational tools are recommended for predicting the metabolic fate of this compound?

- Software: Schrödinger’s ADMET Predictor or SwissADME for metabolic stability and cytochrome P450 interactions.

- Databases: PubChem (CID 22833) and ChEMBL for analogous compounds’ pharmacokinetic data .

Data Interpretation and Troubleshooting

Q. How to resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.